Manganese-52

PET imaging radiopharmaceutical longitudinal tracking

Manganese-52 (⁵²Mn, CAS 14092-99-0) is a cyclotron-produced positron-emitting radiometal with a half-life of 5.6 days, a positron decay branching ratio of 29.4–29.6%, and a low average positron energy of 242 keV. Its primary production route is the ⁵²Cr(p,n)⁵²Mn nuclear reaction using natural or enriched chromium targets irradiated with 12.5–16 MeV protons.

Molecular Formula Mn
Molecular Weight 51.94556 g/mol
CAS No. 14092-99-0
Cat. No. B1202551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese-52
CAS14092-99-0
Synonyms52Mn radioisotope
Manganese-52
Mn-52 radioisotope
Molecular FormulaMn
Molecular Weight51.94556 g/mol
Structural Identifiers
SMILES[Mn]
InChIInChI=1S/Mn/i1-3
InChIKeyPWHULOQIROXLJO-OIOBTWANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese-52 for PET Radiopharmaceutical Research: Nuclear Properties and Procurement Specifications


Manganese-52 (⁵²Mn, CAS 14092-99-0) is a cyclotron-produced positron-emitting radiometal with a half-life of 5.6 days, a positron decay branching ratio of 29.4–29.6%, and a low average positron energy of 242 keV [1]. Its primary production route is the ⁵²Cr(p,n)⁵²Mn nuclear reaction using natural or enriched chromium targets irradiated with 12.5–16 MeV protons [2]. These decay and production characteristics position ⁵²Mn as a long-lived PET isotope suitable for radiolabeling macromolecules, tracking slow biological processes over multiple days, and enabling dual-modality PET/MRI imaging when combined with paramagnetic natural manganese [3].

Why Manganese-52 Cannot Be Directly Substituted with Other Manganese PET Isotopes


Manganese-52 occupies a unique parameter space among manganese PET isotopes that prevents simple substitution. The short-lived alternative Mn-51 (t₁/₂ = 46 min) limits imaging windows to approximately 3–4 hours post-injection, precluding longitudinal tracking of biological processes that unfold over days [1]. The generator-produced metastable isomer Mn-52m (t₁/₂ = 21.1 min) offers insufficient time for macromolecule labeling, purification, and delayed imaging protocols [2]. Furthermore, differences in positron energy among these isotopes directly affect achievable spatial resolution in small-animal PET systems—⁵²Mn's low 242 keV positron energy yields intrinsically superior image sharpness compared to higher-energy alternatives [3]. These divergent nuclear properties mandate source selection based on specific experimental requirements rather than generic substitution.

Quantitative Differentiation of Manganese-52 vs. Comparator PET Radionuclides: Evidence-Based Selection Guide


Half-Life Enables Longitudinal PET Imaging Beyond 4 Days vs. Mn-51 and Mn-52m

Manganese-52 provides a 5.6-day half-life, enabling serial PET imaging over 4 days or longer, whereas the short-lived alternatives Mn-51 (46 min) and Mn-52m (21.1 min) restrict imaging to hours post-injection [1][2]. This 175-fold longer half-life relative to Mn-51 supports radiolabeling of antibodies and macromolecules that exhibit multi-day biological clearance kinetics, and enables monitoring of slow processes such as cell migration, immune response, and tumor targeting over extended timeframes [3].

PET imaging radiopharmaceutical longitudinal tracking

Dual-Modality PET/MRI Quantification: Unique Capability vs. Zr-89 and Cu-64

Manganese-52 enables intrinsically quantitative dual-modality PET/MRI when co-formulated with paramagnetic natural ⁵⁵Mn²⁺, a capability not available with other long-lived PET radiometals such as Zr-89 or Cu-64 [1]. PET phantom studies with ⁵²Mn radioactivity ranging from 0–20 μCi and ⁵⁵Mn²⁺ concentrations from 0–1 mM demonstrated clear differentiation of both signals, with ROI-drawn radioactivity counts aligning precisely with known activity levels [2]. The PET modality enables absolute quantification of manganese concentration that MRI alone cannot provide, while the MRI component yields high-resolution anatomical context [3].

PET/MRI multimodal imaging contrast agent

ImmunoPET Tumor Uptake: ⁵²Mn-DOTA-TRC105 Achieves Higher Peak Uptake vs. ⁶⁴Cu-DOTA Comparator

In a preclinical immunoPET study using the CD105-targeting antibody conjugate DOTA-TRC105 in 4T1 xenograft tumor-bearing mice, ⁵²Mn-labeled conjugate achieved a peak tumor uptake of 18.7 ± 2.7% ID/g at 24 hours post-injection [1]. In comparison, the same DOTA-TRC105 conjugate labeled with ⁶⁴Cu under comparable conditions yielded a peak tumor uptake of approximately 8.2 ± 0.5% ID/g [2]. The 2.3-fold higher tumor accumulation of the ⁵²Mn-labeled conjugate demonstrates that the radiometal choice itself can significantly influence in vivo targeting performance, independent of the targeting vector.

immunoPET tumor imaging antibody conjugate

Pancreatic β-Cell Imaging: ⁵²Mn Uptake Quantifies Functional Response vs. MRI and Mn-51

In mouse models, pancreatic ⁵²Mn²⁺ uptake was quantified at 19.3 ± 3.7% ID/g in fasted mice, increasing to 24.9 ± 1.8% ID/g following insulin release stimulation with glucose and glibenclamide, and decreasing to 14.0 ± 2.7% ID/g under insulin release blockade with diazoxide [1]. This 78% dynamic range between stimulated and suppressed states demonstrates functional β-cell mass quantification that MRI cannot achieve due to lack of absolute quantitation capability. In contrast, Mn-51 PET imaging showed peak pancreatic uptake of only ~9% ID/g with a 46-minute half-life that precludes longitudinal monitoring [2].

diabetes beta cell imaging functional PET

Purification Recovery: Optimized Protocol Yields 94.5% vs. Standard Method 70.8%

Optimization of target configuration and purification methodology significantly improves ⁵²Mn recovery yields. Using natural Cr pressed powder pellet or electroplated Cr targets with pressurized 1 mL SPE tubes and solid-phase anion exchange from ethanol-HCl mixtures, non-decay-corrected recoveries of 94.5 ± 2.4% were achieved with processing times of 4.2 ± 0.4 hours [1]. This represents a 33.5% relative improvement over the standard method using natural Cr foils with gravity-fed 5 × 0.5 cm columns, which yielded only 70.8 ± 3.3% recovery and required 8.2 ± 0.6 hours processing time [2].

radiochemistry cyclotron production target processing

Radionuclidic Purity: Enriched ⁵²Cr Target Achieves >99.89% Pure ⁵²gMn vs. Natural Cr Routes

Production using enriched ⁵²Cr electroplated targets enables isolation of >99.89% radionuclidically pure ⁵²gMn, minimizing long-lived ⁵⁴Mn (t₁/₂ = 312 days) impurities that are co-produced when using natural chromium targets [1]. With natural Cr targets, ⁵⁴Mn impurities are typically present at <0.25% of total activity [2], but the 312-day half-life of ⁵⁴Mn creates cumulative waste disposal and dosimetry concerns for repeated production. The enriched target approach yields decay-corrected molar activity of 376 MBq/μmol for common chelating ligands [3].

radionuclidic purity targetry isotope enrichment

Validated Application Scenarios for Manganese-52 in PET Radiopharmaceutical Research and Development


Longitudinal ImmunoPET with Antibody Conjugates Requiring Multi-Day Imaging

For monoclonal antibody and macromolecule PET imaging studies where the biological half-life of the targeting vector exceeds 24 hours, ⁵²Mn provides the necessary 5.6-day physical half-life to image at delayed timepoints (24–96 hours post-injection). Using optimized DOTA, DO3A, or Oxo-DO3A chelators radiolabeled at mild conditions with >96% radiochemical purity, ⁵²Mn-immunoconjugates remain stable in mouse serum up to 5 days [1]. The low positron energy (242 keV) preserves spatial resolution in small-animal PET, while the 29.4% positron branching ratio provides adequate count statistics for quantitative imaging [2].

Quantitative Dual-Modality PET/MRI for Cell Tracking and Neural Tractography

⁵²Mn enables integrated PET/MRI imaging when co-administered with natural paramagnetic ⁵⁵Mn²⁺, creating a chemically identical dual-modality probe [1]. Phantom validation demonstrates that PET quantification of ⁵²Mn radioactivity (0–20 μCi range) correlates linearly with ROI measurements, while simultaneous MRI T₁ mapping with inversion times of 200–2100 ms captures ⁵⁵Mn²⁺-induced contrast enhancement [2]. This approach has been applied to stem cell tracking via DMT1 reporter gene expression and neuronal connectivity tracing via olfactory pathway imaging following nasal administration [3].

Functional β-Cell Mass Quantification in Diabetes Research Models

⁵²Mn²⁺ PET enables noninvasive, quantitative assessment of functional pancreatic β-cell mass through manganese uptake via voltage-gated calcium channels that are co-activated during insulin secretion [1]. The 5.6-day half-life supports longitudinal monitoring of β-cell function over 96 hours, with static PET scans at 1 hour post-injection yielding pancreatic uptake values that discriminate between normal (19.3 ± 3.7% ID/g), stimulated (24.9 ± 1.8% ID/g), and suppressed (14.0 ± 2.7% ID/g) β-cell functional states [2]. The 10-second circulation half-life of ⁵²Mn²⁺ ensures rapid clearance from blood and prompt organ uptake stabilization [3].

Routine Cyclotron Production with Semi-Automated Purification Modules

For PET radiopharmacies and cyclotron facilities implementing routine ⁵²Mn production, optimized protocols using natural Cr pressed powder pellets or electroplated Cr(III) targets achieve 94.5 ± 2.4% non-decay-corrected recovery with 4.2 ± 0.4 hour processing time via semi-automated anion exchange chromatography [1]. Proton irradiation at 12.5–16 MeV on natCr targets produces 185 ± 19 MBq (5.0 ± 0.5 mCi) of ⁵²Mn at end of bombardment following a 4-hour, 15 μA irradiation [2]. For applications requiring minimal ⁵⁴Mn impurity, enriched ⁵²Cr electroplated targets yield >99.89% radionuclidically pure ⁵²gMn with molar activities of 376 MBq/μmol for chelation [3].

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